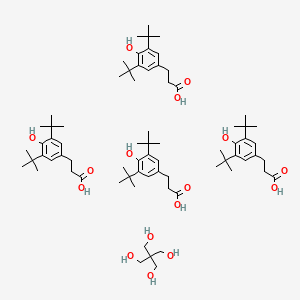
2,2-Bis(hydroxymethyl)propane-1,3-diol; 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C73H116O16 is a complex organic molecule. This compound is characterized by a large number of carbon, hydrogen, and oxygen atoms, indicating a potentially intricate structure with multiple functional groups. Such compounds are often found in natural products or synthesized for specific applications in various fields, including pharmaceuticals, materials science, and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of complex organic molecules like C73H116O16 typically involves multiple steps, each designed to introduce specific functional groups or structural features. Common synthetic routes may include:
Stepwise Functional Group Introduction: This involves the sequential addition of functional groups through reactions such as alkylation, acylation, and oxidation.
Cyclization Reactions: These are used to form ring structures, which are common in complex organic molecules.
Protecting Group Strategies: Protecting groups are used to temporarily mask reactive sites during multi-step synthesis.
Industrial Production Methods
Industrial production of such complex molecules often relies on:
Batch Processing: This involves carrying out reactions in large reactors where conditions such as temperature, pressure, and pH are carefully controlled.
Flow Chemistry: Continuous flow reactors can be used to improve the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
The compound C73H116O16 can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The products of these reactions depend on the specific functional groups present in the molecule and the conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
The compound C73H116O16 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which C73H116O16 exerts its effects would depend on its specific structure and functional groups. Generally, such compounds can interact with biological molecules through:
Binding to Receptors: Interacting with specific proteins or enzymes to modulate their activity.
Pathway Modulation: Affecting biochemical pathways by inhibiting or activating key enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to C73H116O16 would have comparable molecular weights and functional groups. Examples might include other large organic molecules with multiple rings and functional groups.
Uniqueness
The uniqueness of C73H116O16 lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where other compounds might not be as effective.
Propriétés
Formule moléculaire |
C73H116O16 |
|---|---|
Poids moléculaire |
1249.7 g/mol |
Nom IUPAC |
2,2-bis(hydroxymethyl)propane-1,3-diol;3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/4C17H26O3.C5H12O4/c4*1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6;6-1-5(2-7,3-8)4-9/h4*9-10,20H,7-8H2,1-6H3,(H,18,19);6-9H,1-4H2 |
Clé InChI |
WWKIBJJAMYXFIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O.C(C(CO)(CO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


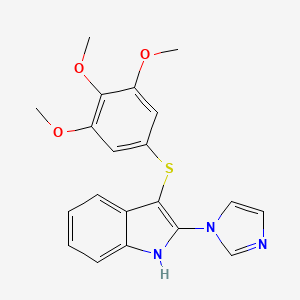
![14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene](/img/structure/B14110496.png)
![(3R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid](/img/structure/B14110499.png)
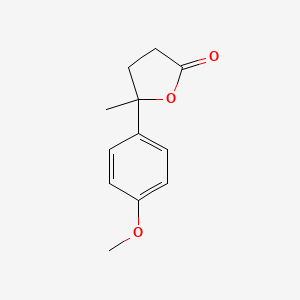
![2-Butyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110517.png)

![2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14110527.png)

![1-(2-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110556.png)
![1-methyl-3-pentyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110563.png)
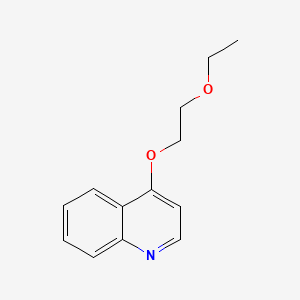
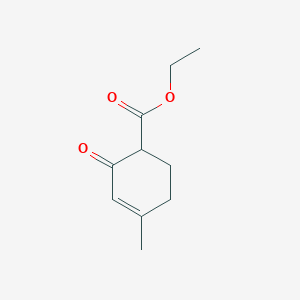

![1-(4-Ethoxy-3-methoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110586.png)
